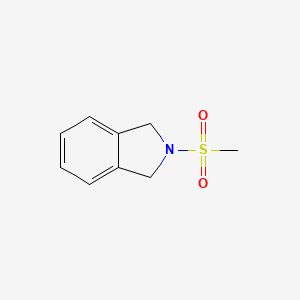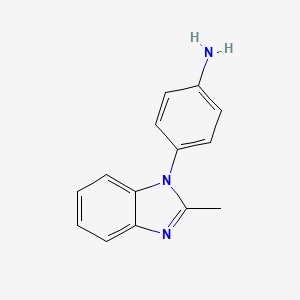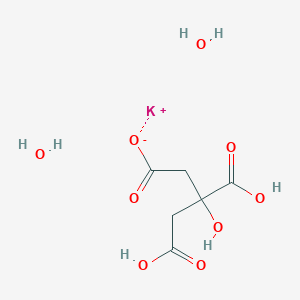
(3-(Piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving PTM are not available, enzymes are known to catalyze more than 5,000 biochemical reaction types . A general model for predicting enzyme functions based on enzymatic reactions has been developed, showing great advantages over costly and long-winded experimental verifications .Scientific Research Applications
Analgesic Effects in Neuropathic Pain The compound's relevance in scientific research can be linked to its structural similarities with high-efficacy 5-HT1A receptor agonists. Studies have shown that selective activation of the 5-HT1A receptor can produce long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, including allodynia following spinal cord injury. This suggests a potential curative-like action on pathological pain, highlighting its importance in pain management research (Colpaert et al., 2004).
Structural Characterization in Drug Synthesis The compound also plays a role in the structural characterization within drug synthesis processes. Its structural features are crucial in the synthesis of new anti-tuberculosis drug candidates, demonstrating its importance in the development of novel therapeutic agents (Eckhardt et al., 2020).
Material Science Applications In material science, derivatives with similar structural motifs have been synthesized and characterized, highlighting the compound's utility in developing materials with specific thermal, optical, and structural properties. These studies provide insights into the compound's versatility beyond pharmaceutical applications, showcasing its potential in material engineering and design (Karthik et al., 2021).
Anticancer Research Research into derivatives of piperidine, a structural component of the compound, has shown antileukemic activity, particularly against human leukemia cells. This indicates the compound's relevance in the development of new anticancer agents, emphasizing its potential in oncological pharmacotherapy (Vinaya et al., 2011).
Enzyme Inhibitory Activity Further, the compound's structural analogs have been investigated for their enzyme inhibitory activities, which could lead to the development of novel therapeutic agents targeting specific enzymatic pathways. This research area is critical for understanding disease mechanisms and developing targeted treatments (Cetin et al., 2021).
Future Directions
While specific future directions for PTM are not available, a paper titled “Foundation Model for Advancing Healthcare: Challenges, Opportunities, and Future Directions” discusses the potential of foundation models, pre-trained on broad data and able to adapt to a wide range of tasks, in advancing healthcare .
properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS2/c19-16(15-6-4-11-21-15)18-9-5-10-20-13-14(18)12-17-7-2-1-3-8-17/h4,6,11,14H,1-3,5,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBVUOMHCIFTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)



![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)

